(Cyclohexylmethyl)(pentan-3-yl)amine
Description
(Cyclohexylmethyl)(pentan-3-yl)amine is a secondary amine featuring a cyclohexylmethyl group (a cyclohexane ring attached to a methylene chain) and a branched pentan-3-yl substituent. This structure combines steric bulk from the cyclohexane ring with the lipophilic character of the branched pentyl chain, making it a molecule of interest in medicinal chemistry and materials science.
Key structural attributes:
- Cyclohexylmethyl group: Introduces significant steric hindrance and enhances lipophilicity compared to smaller cyclic systems (e.g., cyclopropyl).
- Pentan-3-yl group: A branched aliphatic chain that may improve metabolic stability relative to linear analogs.
Properties
IUPAC Name |
N-(cyclohexylmethyl)pentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-3-12(4-2)13-10-11-8-6-5-7-9-11/h11-13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBAGDCBRNIEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)(pentan-3-yl)amine can be achieved through several methods. One common approach involves the reductive amination of cyclohexylmethyl ketone with pentan-3-amine. This reaction typically employs a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions .
Another method involves the direct alkylation of cyclohexylmethylamine with pentan-3-yl halide. This reaction requires a strong base, such as potassium carbonate (K2CO3), and is carried out in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems allows for efficient large-scale synthesis while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(Cyclohexylmethyl)(pentan-3-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: It can be reduced to primary amines using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form tertiary amines.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, K2CO3, DMF
Major Products
Oxidation: Amine oxides
Reduction: Primary amines
Substitution: Tertiary amines
Scientific Research Applications
(Cyclohexylmethyl)(pentan-3-yl)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Cyclohexylmethyl)(pentan-3-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to amine receptors, altering their conformation and affecting signal transduction processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table highlights critical differences between (Cyclohexylmethyl)(pentan-3-yl)amine and related amines:
| Compound Name | Structural Features | Molecular Weight (g/mol) | Key Properties/Biological Activity |
|---|---|---|---|
| This compound | Cyclohexylmethyl + branched pentan-3-yl amine | ~211.36 (estimated) | High lipophilicity; potential CNS activity (inferred from analogs) |
| (Cyclopropylmethyl)(3-methylpentan-2-yl)amine | Cyclopropylmethyl + branched pentyl amine | 155.28 | Moderate antimicrobial activity; used in metabolic studies |
| (Cyclohex-3-en-1-ylmethyl)(2-methylbutan-2-yl)amine | Cyclohexene ring + tertiary amine | ~195.31 (estimated) | Enhanced reactivity due to unsaturated ring; applications in catalysis |
| 3,5-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine | 3,5-Dimethylcyclohexane + pentan-3-yl amine | ~211.36 (estimated) | Increased steric hindrance; studied for receptor modulation |
| 1-(Furan-2-YL)ethyl(pentan-3-yl)amine | Furan ring + pentan-3-yl amine | ~181.29 (estimated) | Polar due to furan oxygen; potential in agrochemicals |
| Cyclopentyl-(3-methoxy-benzyl)-amine | Cyclopentyl + methoxybenzyl groups | 219.33 | High binding affinity for serotonin receptors |
Key Differentiators
Steric and Electronic Effects
- Cyclohexyl vs. Cyclopentyl analogs (e.g., ) exhibit intermediate steric effects.
- Branched vs. Linear Chains : The pentan-3-yl group’s branching enhances metabolic stability compared to linear chains (e.g., 3-(3,4-dichlorophenyl)propylamine in ), which are more prone to oxidative degradation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
